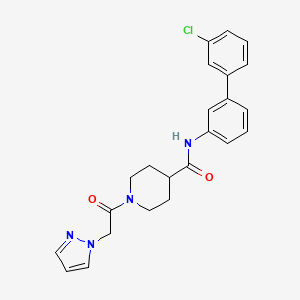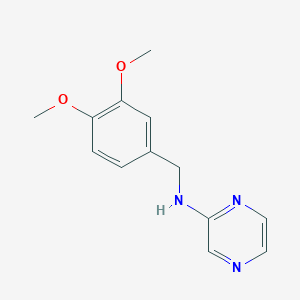![molecular formula C14H20BrNO2 B5171471 [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol, also known as BMTM, is a synthetic compound that has been widely used in scientific research. BMTM is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays an important role in the regulation of insulin signaling and glucose metabolism.
Mécanisme D'action
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol exerts its pharmacological effects by inhibiting PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the inhibition of insulin signaling and glucose uptake. By inhibiting PTP1B, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol enhances insulin signaling and glucose uptake, which results in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce body weight gain and adiposity in obese mice. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has also been shown to improve lipid metabolism by reducing serum triglyceride and cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying insulin signaling and glucose metabolism. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been used in a variety of in vitro and in vivo experiments to investigate the role of PTP1B in metabolic disorders. However, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol. One direction is to investigate the potential therapeutic applications of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol in the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to optimize the synthesis of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol to improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol.
Méthodes De Synthèse
The synthesis of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with piperidine, followed by reduction with lithium aluminum hydride to yield the intermediate [1-(5-bromo-2-methoxybenzyl)piperidin-3-yl]methanol. The final step involves the conversion of the intermediate to [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate.
Applications De Recherche Scientifique
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce body weight gain and adiposity in obese mice.
Propriétés
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-18-14-5-4-13(15)7-12(14)9-16-6-2-3-11(8-16)10-17/h4-5,7,11,17H,2-3,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYKSLAKIWMJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)



![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)